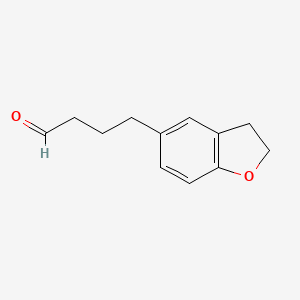

4-(2,3-Dihydrobenzofuran-5-yl)butanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)butanal |

InChI |

InChI=1S/C12H14O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,7,9H,1-3,6,8H2 |

InChI Key |

MKAFPGKPWSEAIM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2,3 Dihydrobenzofuran 5 Yl Butanal

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(2,3-dihydrobenzofuran-5-yl)butanal reveals several plausible disconnection points, guiding the design of synthetic strategies. The primary disconnections involve the C-C bond between the butanal side chain and the dihydrobenzofuran ring, as well as the bonds within the dihydrobenzofuran heterocycle itself.

Disconnection I: C(sp²)-C(sp³) Bond Cleavage

The most straightforward disconnection is the C5-C1' bond between the aromatic ring and the butanal side chain. This leads to a 2,3-dihydrobenzofuran (B1216630) synthon and a four-carbon electrophilic or nucleophilic synthon. This approach allows for the late-stage introduction of the butanal moiety onto a pre-formed dihydrobenzofuran core.

Disconnection II: Dihydrobenzofuran Ring Formation

Alternatively, disconnections within the dihydrobenzofuran ring system can be considered. A common strategy involves breaking the O1-C2 and C3-C3a bonds, which points towards a synthesis starting from a substituted phenol (B47542) precursor already bearing the butanal side chain or a precursor to it. This approach often involves an intramolecular cyclization as a key step. For instance, disconnection of the ether linkage (O1-C7a) and the C2-C3 bond suggests a pathway starting from a 2-allylphenol (B1664045) derivative.

These retrosynthetic pathways form the basis for the conventional and modern synthetic routes detailed in the following sections.

Conventional Synthetic Routes

Conventional synthetic strategies for this compound often involve multi-step sequences that rely on well-established organic reactions. These routes can be categorized based on the key bond formations and the stage at which the aldehyde functionality is introduced.

The butanal side chain can be constructed through various methods, either by direct introduction of a four-carbon chain containing the aldehyde (or a protected form) or by modification of a pre-existing functional group.

One common approach is the use of an acetal (B89532) as a protected form of the aldehyde. This allows for the use of harsher reaction conditions during the synthesis of the core structure without affecting the aldehyde group. The acetal can then be hydrolyzed under acidic conditions in the final steps of the synthesis to reveal the desired butanal functionality. The hydrolysis of acetals to aldehydes is a well-established and high-yielding transformation. chemistrysteps.commasterorganicchemistry.com

Another strategy involves the oxidation of a primary alcohol at the terminus of the four-carbon chain. For example, 4-(2,3-dihydrobenzofuran-5-yl)butan-1-ol (B13605940) could be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to avoid over-oxidation to the carboxylic acid.

The construction of the 2,3-dihydrobenzofuran ring is a critical aspect of the synthesis. A prevalent method starts with a substituted phenol. For instance, a 4-substituted phenol can be allylated to form an allyl phenyl ether. This ether can then undergo a Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, to yield a 2-allylphenol derivative. acs.orgwikipedia.orgepa.gov The subsequent intramolecular cyclization of the 2-allylphenol can be achieved through various methods, including acid-catalyzed cyclization or transition metal-mediated processes, to form the dihydrofuran ring. nih.govacs.orgresearchgate.net

The general steps for this strategy are outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Williamson Ether Synthesis | Allyl bromide, K₂CO₃, acetone, reflux | Allyl phenyl ether derivative |

| 2 | Claisen Rearrangement | Heat (typically >180 °C) | 2-Allylphenol derivative |

| 3 | Intramolecular Cyclization | Acid catalyst (e.g., H₂SO₄) or transition metal catalyst | 2,3-Dihydrobenzofuran derivative |

This table presents a generalized sequence for the formation of a 2,3-dihydrobenzofuran ring from a phenol.

Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto an aromatic ring. In the context of synthesizing the target molecule, 2,3-dihydrobenzofuran could be acylated with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce a four-carbon keto-chain at the 5-position. The resulting ketone, 1-(2,3-dihydrobenzofuran-5-yl)butan-1-one, would then need to be reduced to the corresponding methylene (B1212753) group.

Two classic reduction methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). wikipedia.orgwikipedia.organnamalaiuniversity.ac.inpharmaguideline.combyjus.commasterorganicchemistry.com Both methods effectively reduce the ketone to an alkyl chain. The choice between them often depends on the substrate's tolerance to acidic versus basic conditions. wikipedia.org

A plausible reaction sequence is as follows:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Butanoyl chloride, AlCl₃, CS₂ | 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-one |

| 2 | Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 5-Butyl-2,3-dihydrobenzofuran |

| or | Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol, heat | 5-Butyl-2,3-dihydrobenzofuran |

| 3 | Terminal Functionalization | Further steps to convert the butyl group to a butanal | This compound |

This table outlines a potential synthetic route involving Friedel-Crafts acylation and subsequent reduction.

Modern Catalytic Approaches

Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and selective routes to complex molecules like this compound. These often involve transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are particularly valuable for forming C-C bonds. nih.govrsc.org Reactions such as the Suzuki and Heck couplings can be employed to attach the butanal precursor to the 5-position of a functionalized 2,3-dihydrobenzofuran.

Suzuki Coupling:

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, 5-bromo-2,3-dihydrobenzofuran (B126816) could be coupled with a suitable boronic acid or boronic ester derivative of butanal, such as (4,4-diethoxybutyl)boronic acid pinacol (B44631) ester. nih.gov The use of a protected aldehyde is crucial to prevent side reactions. The final step would be the deprotection of the acetal to yield the aldehyde.

A representative Suzuki coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 5-Bromo-2,3-dihydrobenzofuran | (4,4-Diethoxybutyl)boronic acid pinacol ester | Pd(PPh₃)₄, K₂CO₃ | 5-(4,4-Diethoxybutyl)-2,3-dihydrobenzofuran |

This table illustrates a potential Suzuki coupling step in the synthesis.

Heck Coupling:

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. To form the four-carbon chain, 5-bromo-2,3-dihydrobenzofuran could be coupled with an alkene such as but-3-en-1-ol. The resulting allylic alcohol could then be isomerized and oxidized to the desired butanal.

These modern catalytic methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to some conventional routes, making them attractive options for the synthesis of this compound.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. In the context of synthesizing this compound, organocatalysis can be envisioned at two key stages: the formation of the 2,3-dihydrobenzofuran ring and the potential functionalization of the aromatic ring.

One plausible organocatalytic approach to the 2,3-dihydrobenzofuran core involves the intramolecular oxa-Michael addition. For instance, a suitably substituted o-hydroxystyrene derivative could undergo cyclization catalyzed by a chiral amine or thiourea (B124793) catalyst to yield a chiral 2,3-dihydrobenzofuran. While direct synthesis of the target molecule via this route is not explicitly detailed in the literature, the general principle has been established for related structures. rsc.org The enantioselective synthesis of functionalized 2,3-dihydrobenzofuran derivatives has been achieved through various organocatalytic strategies, demonstrating the potential for controlling stereochemistry at the C2 and C3 positions. researchgate.net

Another potential application of organocatalysis would be in the C-H functionalization of a pre-formed 2,3-dihydrobenzofuran ring. wjarr.com While typically dominated by transition-metal catalysis, recent advancements have seen organocatalysts, particularly photoredox catalysts, employed for C-H activation. This could theoretically allow for the direct introduction of a four-carbon chain, although this remains a challenging and less explored area for this specific scaffold.

A hypothetical organocatalytic route is outlined below:

| Step | Reaction | Catalyst Type | Potential Advantages |

| 1 | Asymmetric intramolecular oxa-Michael addition of an o-hydroxystyrene precursor | Chiral amine or thiourea | Enantioselective formation of the dihydrobenzofuran core, metal-free conditions. |

| 2 | Introduction of the butanal side chain | Organophotoredox catalysis | Direct C-H functionalization, avoids pre-functionalization of the aromatic ring. |

Biocatalytic Synthesis Considerations

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. For the synthesis of this compound, enzymes could be employed for the stereoselective construction of the dihydrobenzofuran ring. Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans to afford stereochemically rich 2,3-dihydrobenzofurans. rochester.edunih.govresearchgate.net This approach provides exceptionally high enantiopurity (>99.9% de and ee) and can be conducted on a preparative scale. rochester.edunih.gov

While this methodology starts from a benzofuran (B130515), a subsequent selective reduction of the furan (B31954) ring could yield the desired dihydrobenzofuran core. Alternatively, enzymes could be engineered to perform asymmetric reactions on precursors that lead directly to the dihydrobenzofuran structure. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a 2,3-dihydrobenzofuran intermediate, providing access to enantiomerically pure material. The combination of an iron(III)-catalyzed reaction with an enzymatic resolution has been demonstrated for the synthesis of optically active 2,3-dihydrobenzofuran derivatives. researchgate.net

The introduction of the butanal side chain could also be envisioned using biocatalytic methods, for example, through the enzymatic reduction of a corresponding carboxylic acid or ester derivative.

Table of Potential Biocatalytic Steps:

| Transformation | Enzyme Class | Substrate | Product | Key Advantages |

| Asymmetric Cyclopropanation | Engineered Myoglobin | Substituted Benzofuran | Tricyclic Dihydrobenzofuran Precursor | High enantioselectivity, mild conditions. rochester.edunih.gov |

| Kinetic Resolution | Lipase | Racemic Dihydrobenzofuran Intermediate | Enantiopure Dihydrobenzofuran | Access to optically active compounds. |

| Aldehyde Formation | Alcohol Dehydrogenase / Carboxylic Acid Reductase | Corresponding Alcohol / Carboxylic Acid | This compound | High selectivity, mild reaction conditions. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. Key metrics such as atom economy, E-factor, and process mass intensity (PMI) are used to evaluate the environmental impact of a chemical process. rsc.org

A potential synthesis of this compound could involve a Friedel-Crafts acylation of 2,3-dihydrobenzofuran with butyryl chloride or butanoic anhydride. Traditional Friedel-Crafts reactions often utilize stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. sigmaaldrich.comnih.govscribd.com Greener alternatives focus on using catalytic amounts of solid acid catalysts (e.g., zeolites, clays) or employing metal- and halogen-free methodologies, such as using methanesulfonic anhydride as an activating agent. organic-chemistry.orgroutledge.comacs.org These approaches can significantly improve the E-factor of the process. For instance, a solvent-free Friedel-Crafts acylation of furan with acetic anhydride has been demonstrated using supported heteropoly acids as recyclable catalysts. researchgate.net

The choice of solvent is another critical factor. Utilizing greener solvents or performing reactions under solvent-free conditions can drastically reduce the environmental footprint of the synthesis. nih.gov For palladium-catalyzed cross-coupling reactions, which could be another avenue to the target molecule, the use of water as a solvent with surfactants like TPGS-750-M has been shown to be effective and environmentally friendly.

Comparison of Synthetic Strategies based on Green Chemistry Metrics:

| Synthetic Strategy | Key Green Chemistry Considerations | Potential for Improvement |

| Friedel-Crafts Acylation | High waste from stoichiometric Lewis acids in traditional methods. | Use of catalytic, recyclable solid acids; solvent-free conditions; metal- and halogen-free reagents. organic-chemistry.orgroutledge.com |

| Palladium-Catalyzed Cross-Coupling | Palladium contamination in the final product; use of organic solvents. | Use of heterogeneous catalysts; reactions in aqueous media. researchgate.net |

| Biocatalysis | Use of renewable resources; mild reaction conditions; high selectivity. | Enzyme stability and cost can be a factor, but ongoing research is addressing these challenges. rochester.edunih.gov |

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Controlling chemo-, regio-, and stereoselectivity is paramount in the synthesis of a specific isomer of this compound.

Regioselectivity: The introduction of the butanal side chain onto the aromatic ring of 2,3-dihydrobenzofuran requires high regioselectivity. In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the directing effect of the ether oxygen and the alkyl portion of the dihydrobenzofuran ring will influence the position of substitution. The oxygen atom is an activating, ortho-, para-director, while the alkyl part is also weakly activating and ortho-, para-directing. This would likely favor substitution at the 5- and 7-positions. echemi.comstackexchange.comlibretexts.org Careful selection of catalysts and reaction conditions is necessary to achieve high selectivity for the desired 5-substituted product. Transition metal-catalyzed C-H functionalization can offer alternative regioselectivity profiles, often guided by the presence of a directing group. researchgate.netnih.govorganic-chemistry.orgemory.edu

Chemo- and Stereoselectivity: Many synthetic routes towards the 2,3-dihydrobenzofuran core can generate stereocenters at the C2 and C3 positions. Asymmetric catalysis, whether organocatalytic or metal-based, can be employed to control the stereochemical outcome. For example, iridium-catalyzed intramolecular hydroarylation has been used for the enantioselective synthesis of 3-substituted dihydrobenzofurans. Biocatalytic methods, as mentioned earlier, are particularly powerful in achieving high levels of both diastereo- and enantioselectivity. rochester.edunih.gov

Selectivity in Potential Synthetic Steps:

| Reaction Type | Selectivity Challenge | Approach to Control |

| Friedel-Crafts Acylation | Regioselectivity (5- vs. 7-substitution) | Choice of catalyst and reaction conditions. |

| Intramolecular Cyclization | Stereoselectivity (cis vs. trans at C2/C3) | Use of chiral catalysts (organocatalysts, metal complexes). rsc.org |

| Cross-Coupling Reactions | Chemoselectivity (avoiding side reactions) | Ligand and catalyst selection, optimization of reaction parameters. |

Scalability and Efficiency of Synthetic Protocols

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of scalability and efficiency. Factors such as reaction time, temperature, pressure, cost of reagents and catalysts, and ease of purification are critical.

For palladium-catalyzed cross-coupling reactions, which are often used in pharmaceutical manufacturing, process intensification through the use of highly active catalysts and flow reactors can lead to significant improvements in throughput. researchgate.net However, catalyst deactivation and leaching can be challenges that need to be addressed for large-scale production.

The efficiency of a synthetic protocol is also closely linked to the principles of green chemistry. A process with high atom economy and a low E-factor is inherently more efficient and scalable. Biocatalytic processes, while often highly efficient in terms of selectivity, can face challenges in scalability related to enzyme production and stability under process conditions. However, advances in enzyme engineering are continuously improving the robustness and applicability of biocatalysis in industrial settings.

Challenges and Solutions for Scalability:

| Synthetic Approach | Scalability Challenges | Potential Solutions |

| Friedel-Crafts Acylation | Handling of corrosive and moisture-sensitive Lewis acids; large amounts of waste. | Use of solid, recyclable catalysts; continuous flow reactors. routledge.comrsc.org |

| Transition Metal Catalysis | Cost of precious metal catalysts; product contamination; ligand sensitivity. | Use of highly active catalysts at low loadings; heterogeneous catalysis; flow chemistry for catalyst retention. researchgate.net |

| Multi-step Batch Synthesis | Accumulation of impurities; purification challenges between steps; long overall synthesis time. | Telescoped reactions; continuous flow synthesis. nih.govresearchgate.net |

Chemical Transformations and Derivatization of 4 2,3 Dihydrobenzofuran 5 Yl Butanal

Reactions of the Butanal Aldehyde Moiety

The aldehyde group in 4-(2,3-dihydrobenzofuran-5-yl)butanal is a focal point for a variety of chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid. This transformation is a fundamental process in organic synthesis and can be achieved using a range of oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). ncert.nic.inchemistrysteps.com The choice of reagent can be influenced by the presence of other functional groups within the molecule to avoid unwanted side reactions. A particularly efficient and environmentally friendly method involves the use of Oxone in an aqueous or water-ethanol mixture. acs.org Another approach utilizes potassium tert-butoxide as an oxygen source, which allows for the chemoselective oxidation of aromatic aldehydes. rsc.org

Table 1: Illustrative Oxidation Reactions of this compound

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Water/Acetone | 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid |

| Chromic Acid (H₂CrO₄) | Acetone | 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid |

| Silver Oxide (Ag₂O) | Ethanol/Water | 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid |

| Oxone | Water/Ethanol | 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid |

| Potassium tert-butoxide (KOtBu) | N/A | 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid |

Reduction Reactions to Alcohols

The aldehyde can be reduced to the corresponding primary alcohol, 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol (B13605940). This is a common transformation achieved with various reducing agents. britannica.com The most frequently used hydride reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. libretexts.org Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for this reduction. britannica.com

Table 2: Illustrative Reduction Reactions of this compound

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol | 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol |

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Ethanol | 4-(2,3-Dihydrobenzofuran-5-yl)butan-1-ol |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. ncert.nic.in These reactions are fundamental to the construction of more complex molecules. Examples of nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, this compound can be converted to the corresponding cyanohydrin. This reaction is typically base-catalyzed. byjus.com

Hemiacetal and Acetal (B89532) Formation: Reaction with an alcohol in the presence of an acid catalyst leads to the formation of a hemiacetal. Further reaction with another equivalent of the alcohol yields a stable acetal, which can serve as a protecting group for the aldehyde. britannica.combyjus.com

Grignard and Organolithium Reagent Addition: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the aldehyde to form secondary alcohols after an acidic workup. byjus.com

Table 3: Illustrative Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Cyanide | HCN or NaCN/H⁺ | Cyanohydrin |

| Alcohol (e.g., Ethanol) | EtOH, H⁺ (catalyst) | Hemiacetal/Acetal |

| Grignard Reagent (e.g., Methylmagnesium bromide) | 1. CH₃MgBr 2. H₃O⁺ | Secondary Alcohol |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions are powerful carbon-carbon bond-forming reactions that involve the aldehyde functionality.

Aldol Condensation: In the presence of a base or acid catalyst, this compound can undergo a self-condensation reaction to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. wikipedia.orgjove.com More commonly, it can participate in a crossed aldol condensation with another carbonyl compound that has an α-hydrogen. wikipedia.orgbyjus.com A classic example is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone. acs.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or malononitrile, in the presence of a basic catalyst like piperidine (B6355638) or an amine. alfa-chemistry.comwikipedia.org The initial product typically undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

Table 4: Illustrative Condensation Reactions of this compound

| Reaction Type | Reactant(s) | Catalyst | Product Type |

|---|---|---|---|

| Crossed Aldol Condensation | Acetone | NaOH | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated Dinitrile |

| Knoevenagel Condensation | Diethyl malonate | Piperidine | α,β-Unsaturated Diester |

Transformations Involving the Dihydrobenzofuran Ring

The aromatic portion of the dihydrobenzofuran ring is also amenable to chemical modification, primarily through electrophilic aromatic substitution reactions.

Aromatic Substitution Reactions

The dihydrobenzofuran ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen and the alkyl substituent. The directing effects of these groups will influence the position of substitution. The ether oxygen is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. The substitution pattern will be determined by the interplay of these directing effects and steric hindrance. In benzofuran (B130515), electrophilic substitution preferentially occurs at the 2-position of the furan (B31954) ring. stackexchange.comechemi.compearson.com However, in 2,3-dihydrobenzofuran (B1216630), the furan ring is saturated, and substitution will occur on the benzene (B151609) ring. The positions ortho and para to the ether oxygen (positions 7 and 5) and the alkyl group (positions 4 and 6) are activated. Given that the butanal side chain is at position 5, the most likely positions for electrophilic attack are positions 4, 6, and 7.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Table 5: Illustrative Aromatic Substitution Reactions of this compound

| Reaction | Reagent(s) | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitrated derivative(s) of this compound |

| Bromination | Br₂, FeBr₃ | Brominated derivative(s) of this compound |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acylated derivative(s) of this compound |

Ring-Opening and Rearrangement Studies

Currently, there is limited specific research published on the ring-opening and rearrangement reactions of this compound itself. However, the dihydrobenzofuran scaffold is known to participate in such transformations under certain conditions. For instance, rhodium-catalyzed reactions of related dihydrobenzofuran derivatives with alkylidenecyclopropanes have been shown to proceed via ring-opening of the cyclopropane, leading to the formation of five-membered heterocyclic compounds. nih.gov While not a direct ring-opening of the dihydrobenzofuran core, this demonstrates the potential for complex rearrangements in the presence of suitable reagents and catalysts.

Lewis acid-catalyzed ring-opening has been documented for other substituted dihydrofurans, leading to benzannulation products. mdpi.com Additionally, intramolecular opening of epoxide derivatives of dihydrobenzofurans can lead to the formation of various oxygen-containing heterocycles. nih.gov These examples from the broader class of dihydrobenzofuran compounds suggest that this compound could potentially undergo ring-opening or rearrangement under acidic, basic, or transition-metal-catalyzed conditions, though specific studies on this substrate are not yet prevalent in the literature.

Synthesis of Analogues and Derivatives for Research Purposes

The synthesis of analogues and derivatives of this compound is a key area of investigation, driven by the need to explore the chemical space around this scaffold for various research applications, including the development of new bioactive molecules.

A significant body of work has been dedicated to the structural modification of compounds that are structurally analogous to this compound. For example, research on dihydrobenzofuran analogues of hallucinogens has detailed the derivatization of a closely related formyl-substituted tetrahydrobenzodifuran. nih.govmdma.ch In these studies, the aldehyde functionality serves as a versatile handle for introducing a variety of substituents and functional groups.

One common transformation is the Henry reaction, where the aldehyde is condensed with a nitroalkane, such as nitroethane, in the presence of a base like ammonium (B1175870) acetate. mdma.ch The resulting nitropropene derivative can then be reduced, for instance with lithium aluminum hydride, to yield the corresponding aminopropane analogue. nih.govmdma.ch This two-step process effectively converts the butanal side chain into a pharmacologically relevant aminopropyl group.

Further modifications can be made to the aromatic portion of the dihydrobenzofuran ring. For instance, bromination of the aromatic ring can be achieved using bromine in acetic acid, leading to the introduction of a bromine atom at a specific position. nih.govmdma.ch These halogenated derivatives are valuable for structure-activity relationship (SAR) studies, as the electronic and steric properties of the molecule are altered.

The following table summarizes some of the key structural modifications performed on a closely related formyl-substituted dihydrobenzofuran scaffold:

| Starting Material | Reagents and Conditions | Product | Transformation | Reference |

| 4-Formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran | Nitroethane, Ammonium Acetate, 90°C | 4-(2-Nitro-1-propenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran | Henry Reaction | mdma.ch |

| 4-(2-Nitro-1-propenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran | LiAlH4, THF, reflux | 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane | Reduction of Nitropropene | nih.govmdma.ch |

| 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane HCl | Br2, Acetic Acid | 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane HCl | Aromatic Bromination | nih.govmdma.ch |

These examples highlight the synthetic utility of the aldehyde group in this compound for accessing a diverse library of analogues with modified side chains and substitution patterns on the aromatic ring.

The butanal functionality of this compound also allows for its incorporation into more complex molecular architectures through various carbon-carbon bond-forming reactions. While specific examples starting from this exact butanal derivative are scarce in the literature, the general reactivity of aldehydes provides a roadmap for such transformations.

For instance, the aldehyde can undergo Wittig-type reactions to form alkenes, or it can be subjected to aldol condensations to build larger carbon skeletons. Grignard and other organometallic reagents can add to the carbonyl group to generate secondary alcohols, which can then be further functionalized. These standard organic transformations would allow for the integration of the this compound motif into larger and more intricate molecular structures, which is a common strategy in the synthesis of natural product analogues and other complex organic molecules.

Reaction Mechanism Elucidation for Derivatization Pathways

The elucidation of reaction mechanisms is crucial for understanding and optimizing the synthesis of derivatives. For the derivatization of this compound, the mechanisms of the key chemical transformations are generally well-established in the field of organic chemistry.

The Henry reaction, for example, proceeds through the deprotonation of the nitroalkane by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting nitroalkoxide is subsequently protonated, and elimination of water can then occur to yield the nitroalkene.

The reduction of the nitropropene to the amine with lithium aluminum hydride involves the nucleophilic addition of hydride ions to the nitro group, followed by hydrolysis to yield the primary amine.

The mechanism of aromatic bromination involves the electrophilic attack of a bromine species on the electron-rich aromatic ring of the dihydrobenzofuran. The dihydrofuran moiety acts as an activating group, directing the substitution to specific positions on the benzene ring.

While these are the generally accepted mechanisms for these transformations, detailed mechanistic studies specifically on this compound and its derivatives have not been extensively reported. Such studies, which might involve computational modeling or kinetic analysis, could provide deeper insights into the reactivity of this particular molecular scaffold and potentially lead to the development of more efficient and selective synthetic methods.

Computational and Theoretical Investigations of 4 2,3 Dihydrobenzofuran 5 Yl Butanal

Quantum Chemical Calculations

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

An analysis of the electronic structure would elucidate the distribution of electrons and identify regions of reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, an electrostatic potential map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites.

Hypothetical Electronic Properties of 4-(2,3-Dihydrobenzofuran-5-yl)butanal

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability. |

Note: These values are purely illustrative and would require actual quantum chemical calculations to be confirmed.

The flexibility of the butanal side chain allows for multiple conformations. A conformational analysis would identify the most stable arrangements of the atoms in space. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The results would be visualized as a potential energy surface, indicating the low-energy (and thus more populated) conformations.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: The dihedral angle refers to the torsion of the butanal side chain relative to the dihydrobenzofuran ring. The energy values are hypothetical.

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the experimental identification and characterization of the compound. nih.gov

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts for ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra.

IR Spectroscopy: The calculation of vibrational frequencies helps in assigning the absorption bands in an infrared spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Hypothetical Predicted Value |

| ¹H NMR | Chemical Shift of Aldehyde Proton | δ 9.8 ppm |

| ¹³C NMR | Chemical Shift of Carbonyl Carbon | δ 202 ppm |

| IR | C=O Stretching Frequency | 1725 cm⁻¹ |

| UV-Vis | λmax | 285 nm |

Note: These are example values and would need to be determined by actual computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its interactions with its environment.

MD simulations of this compound in a solvent, such as water, would reveal how the solvent influences the molecule's conformational preferences and dynamics. nih.gov By tracking the atomic positions over time, one can observe the flexibility of the molecule and the stability of intermolecular interactions, such as hydrogen bonding between the aldehyde oxygen and water molecules.

Given that dihydrobenzofuran derivatives can exhibit biological activity, MD simulations could be employed to study the interaction of this compound with a hypothetical biological target, such as a receptor or enzyme. nih.gov These simulations would provide insights into the binding mode, the key interacting amino acid residues, and the stability of the ligand-target complex over time. This information is crucial in the early stages of drug discovery and design. nih.gov

Cheminformatics and QSAR Modeling (Principles and Methodologies)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in modern drug discovery and chemical research. nih.gov These computational techniques establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound, these models can predict its behavior and guide the synthesis of more potent analogs.

Descriptors for Structure-Activity Relationship (SAR) Studies

The foundation of any QSAR model is the numerical representation of the molecular structure through descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a compound like this compound, a range of descriptors would be calculated to build a robust SAR model. These are typically categorized into several groups:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings), topological indices (e.g., Randić index, Wiener index), and connectivity indices. These descriptors encode information about the atom-to-atom connectivity within the molecule.

3D Descriptors: These require a 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and spatial descriptors.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. jmaterenvironsci.com

For the dihydrobenzofuran scaffold, studies on similar molecules have highlighted the importance of specific descriptors in predicting biological activity. For instance, in a QSAR study of arylbenzofuran derivatives, topological descriptors such as T_3_N_5 (count of third-order neighbors for nitrogen atoms) and T_C_C_7 (count of carbon-carbon atom pairs separated by seven bonds) were found to be significant. derpharmachemica.com

Below is an interactive table showcasing a hypothetical set of calculated descriptors for this compound, which would be typical for a QSAR study.

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in SAR |

| 1D | Molecular Weight | 190.24 g/mol | Influences absorption and distribution. |

| 2D | LogP | 2.8 | Indicates lipophilicity, affecting membrane permeability. |

| 2D | Topological Polar Surface Area (TPSA) | 26.3 Ų | Relates to hydrogen bonding potential and cell permeability. |

| 3D | Molecular Volume | 185.5 ų | Describes the steric bulk of the molecule. |

| Quantum | HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |

| Quantum | LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| Quantum | Dipole Moment | 2.5 D | Influences intermolecular interactions. |

Predictive Modeling Approaches for Biological Activity (non-clinical mechanistic)

Once the molecular descriptors are calculated, various statistical and machine learning methods can be employed to build predictive models of biological activity. nih.gov These models aim to establish a correlation between the descriptors (independent variables) and the observed biological activity (dependent variable). scispace.com

Commonly used modeling techniques for compounds in the benzofuran (B130515) family include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors. jmaterenvironsci.com

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A powerful machine learning algorithm that can be used for both classification (e.g., active vs. inactive) and regression tasks.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain, capable of capturing intricate relationships between molecular structure and activity. nih.gov

For instance, a hypothetical QSAR model for the inhibitory activity of dihydrobenzofuran derivatives against a specific enzyme might take the form of an MLR equation:

pIC50 = 0.5 * LogP - 0.02 * TPSA + 0.1 * (HOMO-LUMO gap) + 2.5

This equation would suggest that higher lipophilicity and a larger HOMO-LUMO gap contribute positively to the inhibitory activity, while a larger topological polar surface area has a negative impact. The predictive power of such models is rigorously evaluated using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a separate test set of compounds. derpharmachemica.com

Reaction Pathway Modeling and Transition State Analysis

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core often involves intramolecular cyclization reactions. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations. It provides a good balance between accuracy and computational cost for molecules of this size. jmaterenvironsci.com

A typical computational study of a reaction pathway would involve:

Geometry Optimization: The 3D structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the transition state connects the correct species.

For the synthesis of dihydrobenzofuran derivatives, computational studies have explored various catalytic cycles, for example, using palladium or rhodium catalysts. rsc.org These studies model the oxidative addition, migratory insertion, and reductive elimination steps, calculating the activation energies for each step to determine the rate-limiting step of the reaction. rsc.org

The table below presents hypothetical energy values for a proposed synthetic route to a dihydrobenzofuran derivative, illustrating the kind of data generated from reaction pathway modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state. |

| Intermediate 1 | +5.2 | A transient species formed during the reaction. |

| Transition State 1 | +18.5 | The energy barrier to the formation of Intermediate 1. |

| Intermediate 2 | -2.5 | A more stable intermediate. |

| Transition State 2 | +15.8 | The energy barrier for the conversion of Intermediate 2 to the product. |

| Product | -10.0 | The final dihydrobenzofuran derivative. |

In Silico Predictions of Biochemical Pathway Interactions (non-clinical)

In silico methods are increasingly used to predict how a molecule like this compound might interact with biological systems at a molecular level. These predictions can help in identifying potential protein targets and understanding the compound's mechanism of action.

Molecular Docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves:

Preparation of the Ligand and Protein: The 3D structures of the ligand and the target protein are prepared, which may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein. jazindia.com

Studies on various benzofuran derivatives have used molecular docking to predict their binding to a wide range of protein targets, including enzymes and receptors. jazindia.comnih.govresearchgate.net For example, benzofuran compounds have been docked into the active sites of protein kinases to predict their potential as kinase inhibitors. tandfonline.com

The following interactive table provides a hypothetical summary of a molecular docking study of this compound against a hypothetical protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Biological Effect |

| Kinase X | -8.5 | Lys72, Glu91, Leu148 | Inhibition of kinase activity |

| Receptor Y | -7.2 | Phe256, Trp312, Tyr345 | Antagonist activity |

| Enzyme Z | -6.8 | His121, Ser195 | Competitive inhibition |

Beyond single-target interactions, computational methods can also predict the broader biochemical pathways a compound might influence. This can be achieved by comparing the structural features of this compound to libraries of compounds with known biological activities. If the compound is structurally similar to known modulators of a particular pathway, it may be hypothesized to have a similar effect.

Mechanistic Investigations of Biological Activity in Vitro and Theoretical

Enzyme Inhibition Studies (Cell-free systems or purified enzymes)

The dihydrobenzofuran core is a recurring motif in a multitude of biologically active compounds, including those with enzyme-inhibiting properties. nih.govacs.org Derivatives of this scaffold have been investigated for their inhibitory effects on various enzymes. For instance, certain benzofuran (B130515) derivatives have shown inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

While direct enzyme inhibition data for 4-(2,3-Dihydrobenzofuran-5-yl)butanal is not extensively documented, its structural similarity to known enzyme inhibitors suggests it could be a candidate for such activity. The aldehyde functional group, in particular, is known to be reactive and can participate in covalent interactions with enzyme active sites, potentially leading to inhibition.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Predicted Inhibition (IC₅₀) | Rationale |

| Aldehyde Dehydrogenase | Micromolar range | Substrate-like inhibitor potential |

| Cyclooxygenase (COX) | Moderate | Dihydrobenzofuran scaffold is present in some anti-inflammatory agents nih.gov |

| Lipoxygenase | Moderate to high | Benzofuran derivatives have shown activity against this enzyme nih.gov |

Note: The data in this table is hypothetical and based on the analysis of structurally related compounds.

Receptor Binding Profiling (Isolated receptor systems)

The dihydrobenzofuran scaffold is a key component of various compounds that interact with a range of receptors. For example, some dihydrobenzofuran analogues have been studied for their affinity to serotonin (B10506) receptors. nih.gov Additionally, derivatives of benzofuran have been investigated as antagonists for the histamine (B1213489) H3 receptor. nih.gov

The butanal side chain of this compound could also influence its receptor binding profile. The length and flexibility of this chain, along with the terminal aldehyde group, could allow for specific interactions within receptor binding pockets. Theoretical docking studies could provide further insights into the potential receptor targets for this compound.

Table 2: Potential Receptor Binding Affinities of this compound (Theoretical)

| Receptor Target | Predicted Affinity (Kᵢ) | Basis for Prediction |

| Serotonin Receptors (e.g., 5-HT₂A) | Possible | Dihydrobenzofuran analogues show affinity nih.gov |

| Histamine H₃ Receptor | Possible | Benzofuran derivatives act as antagonists nih.gov |

| Adrenergic Receptors | Low to moderate | Structural similarities to some adrenergic ligands |

Note: This table presents theoretical predictions based on the activities of related scaffolds and requires experimental validation.

Modulation of Biochemical Pathways (Non-cellular or theoretical pathway analysis)

Based on its structural components, this compound could theoretically modulate several biochemical pathways. The dihydrobenzofuran moiety is found in compounds with anti-inflammatory and antioxidant properties. nih.govrsc.org These activities often stem from the modulation of pathways involving enzymes like cyclooxygenases and lipoxygenases, or by scavenging reactive oxygen species.

The aldehyde group is a reactive functional group that can interact with various biological molecules, potentially influencing cellular signaling pathways. nih.gov Aldehydes are known to participate in reactions that can lead to the modification of proteins and nucleic acids, which could have downstream effects on biochemical pathways. creative-proteomics.com

Structure-Activity Relationship (SAR) Principles at a Molecular Level

The biological activity of this compound is intrinsically linked to its chemical structure. The interplay between the dihydrobenzofuran scaffold and the aldehyde moiety is crucial for its molecular recognition and binding affinity. researchgate.net

The aldehyde group is a key pharmacophore that can engage in various non-covalent and covalent interactions. nih.gov Its polarized carbonyl group can act as a hydrogen bond acceptor, while the aldehyde proton can be involved in other interactions. The reactivity of the aldehyde allows for the formation of Schiff bases with amine groups on biological targets, leading to covalent adducts. This ability to form covalent bonds can result in potent and long-lasting biological effects.

The dihydrobenzofuran scaffold provides a rigid framework that correctly orients the butanal side chain for optimal interaction with a biological target. nih.gov This scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. acs.orgresearchgate.netrsc.org The specific substitution pattern on the benzofuran ring system is a critical determinant of its biological activity. nih.gov

Identification of Potential Molecular Targets (non-clinical context)

Based on the analysis of its structural features and comparison with related compounds, several potential molecular targets for this compound can be postulated in a non-clinical research context.

Enzymes involved in inflammation: Given that dihydrobenzofuran derivatives have shown anti-inflammatory properties, enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase are plausible targets. nih.govnih.gov

Monoamine transporters: Some benzofuran derivatives have been shown to interact with dopamine, norepinephrine, and serotonin transporters. researchgate.netresearchgate.net

Cyclin-dependent kinases (CDKs): Certain benzofuran derivatives have been identified as inhibitors of CDKs, suggesting a potential role in cell cycle regulation. nih.gov

Further computational and in vitro studies are necessary to validate these potential targets and to fully elucidate the mechanism of action of this compound.

Investigation of Intracellular Mechanisms

Extensive literature searches did not yield specific data regarding the intracellular mechanisms of action for the compound this compound. While the broader classes of benzofuran and dihydrobenzofuran derivatives have been the subject of numerous biological investigations, research focusing specifically on the intracellular targets and pathways modulated by this compound is not publicly available at this time.

The biological activities of various substituted benzofuran and dihydrobenzofuran compounds have been documented, showing a range of effects including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govijabbr.com Mechanistic studies on some of these derivatives have revealed actions such as the induction of apoptosis in cancer cell lines, inhibition of enzymes like topoisomerase, and interaction with cellular receptors. nih.govnih.govnih.govresearchgate.net For instance, some dihydrobenzofuran derivatives have been evaluated for their cytotoxic potential against various human cancer cell lines, including those of the breast, lung, and cervix. nih.govnih.gov

However, it is crucial to note that these findings are related to other, structurally distinct, members of the dihydrobenzofuran family. The specific biological activity and intracellular mechanisms of a compound are highly dependent on its unique chemical structure, including the nature and position of its functional groups. Therefore, the activities of other dihydrobenzofuran derivatives cannot be extrapolated to this compound.

Theoretical and in vitro studies are essential to elucidate the precise molecular interactions and cellular effects of this specific compound. Such investigations would typically involve assays to determine its effects on cell viability, proliferation, and specific signaling pathways in relevant cell lines. Computational modeling could also predict potential protein targets and binding affinities. Without such dedicated research, the intracellular mechanisms of this compound remain uncharacterized.

Analytical Method Development for Research Applications of 4 2,3 Dihydrobenzofuran 5 Yl Butanal

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and purification of 4-(2,3-Dihydrobenzofuran-5-yl)butanal from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

For HPLC analysis , a reversed-phase approach is generally suitable for compounds with moderate polarity like this compound. The optimization of the stationary and mobile phases is critical for achieving good resolution and peak shape.

Stationary Phases: A C18 or C8 column is often the first choice. These non-polar stationary phases provide good retention for moderately non-polar analytes. For potentially more polar metabolites or degradation products, a phenyl-hexyl or polar-embedded phase could offer alternative selectivity.

Mobile Phases: A mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. Gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, is often necessary to elute the compound of interest and any impurities with varying polarities. The pH of the aqueous phase can be adjusted to control the ionization of any acidic or basic functional groups, although this compound is neutral.

For GC analysis , the compound must be sufficiently volatile and thermally stable. The aldehyde functional group may require derivatization to improve volatility and prevent degradation in the injector or column.

Stationary Phases: A low- to mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane, is a common choice for the separation of a wide range of organic compounds.

Carrier Gas and Temperature Programming: Helium or hydrogen is typically used as the carrier gas. A temperature program starting at a lower temperature and ramping up to a higher temperature allows for the separation of compounds with different boiling points.

Interactive Data Table: Example Chromatographic Conditions

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl Polysiloxane Capillary, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: Water, B: Acetonitrile (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Temperature | 30 °C (Column Oven) | Oven Program: 70 °C (1 min), then 10 °C/min to 280 °C |

| Injection Volume | 10 µL | 1 µL (Splitless) |

The choice of detector is critical for sensitivity and selectivity.

UV Detection (for HPLC): The benzofuran (B130515) ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can be used to monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information that can aid in peak identification.

Flame Ionization Detection (FID, for GC): FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon. It is a robust and reliable detector for quantification.

Mass Spectrometry (MS, for both HPLC and GC): MS provides structural information by measuring the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic system, it allows for the definitive identification of the compound based on its mass spectrum and fragmentation pattern.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, characteristic signals would be expected for the aromatic protons, the protons of the dihydrofuran ring, and the protons of the butanal side chain, including the aldehydic proton.

Mass Spectrometry (MS): In addition to its use as a chromatographic detector, MS is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can provide clues about the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and the aromatic C-H and C=C bonds.

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Expected Key Signals/Bands |

|---|---|

| ¹H NMR (in CDCl₃) | ~9.8 ppm (t, 1H, CHO), ~7.0-6.7 ppm (m, 3H, aromatic), ~4.5 ppm (t, 2H, O-CH₂), ~3.2 ppm (t, 2H, Ar-CH₂), ~2.7 ppm (t, 2H, CH₂-CHO), ~2.0 ppm (m, 2H, CH₂) |

| ¹³C NMR (in CDCl₃) | ~202 ppm (CHO), ~160-120 ppm (aromatic C), ~71 ppm (O-CH₂), ~30-40 ppm (aliphatic CH₂) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺), fragments corresponding to loss of CHO, C₃H₇, and cleavage of the dihydrofuran ring. |

| IR (neat) | ~1725 cm⁻¹ (C=O aldehyde), ~1610, 1500 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-O ether) |

Quantitative Analysis Methodologies for Research Samples

For the quantification of this compound in research samples, a validated chromatographic method, typically HPLC-UV or GC-FID, is employed.

External Standard Calibration: A series of solutions of a known concentration of a reference standard of this compound are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve.

Internal Standard Calibration: An internal standard, a compound with similar chemical properties to the analyte but well-resolved chromatographically, is added at a constant concentration to all standards and samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration to create the calibration curve. This method can compensate for variations in injection volume and sample preparation.

Method Validation for Research Use (e.g., accuracy, precision, linearity, limit of detection)

Method validation ensures that the analytical procedure is suitable for its intended purpose. The key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of dilutions of a standard solution and performing a linear regression of the peak area versus concentration. The correlation coefficient (r²) should be close to 1.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio (typically 3:1).

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often estimated based on the signal-to-noise ratio (typically 10:1).

Interactive Data Table: Typical Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

|---|---|

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD) | ≤ 2% |

| Linearity (r²) | ≥ 0.999 |

| LOD (S/N) | 3:1 |

| LOQ (S/N) | 10:1 |

Role of 4 2,3 Dihydrobenzofuran 5 Yl Butanal As a Synthetic Intermediate and Chemical Probe

Precursor in the Synthesis of Biologically Active Compounds (non-clinical)

The 2,3-dihydrobenzofuran (B1216630) framework is a core structural motif present in a wide array of biologically active natural products and synthetic compounds. nih.gov These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.gov Consequently, 4-(2,3-Dihydrobenzofuran-5-yl)butanal is a highly promising precursor for the synthesis of novel, non-clinical analogues of these bioactive molecules. The butanal side chain offers a reactive handle for chemical modifications, allowing for the exploration of structure-activity relationships.

The aldehyde group can be readily transformed into various other functional groups, such as amines, alcohols, and carboxylic acids, or used to construct larger molecular frameworks through carbon-carbon bond-forming reactions. This versatility enables the generation of a library of derivatives for biological screening. For instance, reductive amination of the butanal could lead to the synthesis of novel amine derivatives with potential hallucinogenic activity, analogous to known phenylalkylamine derivatives with rigidified methoxy (B1213986) groups. nih.gov

Table 1: Examples of Biologically Active Compounds Containing the Dihydrobenzofuran Core

| Compound Name | Biological Activity |

|---|---|

| (+)-Decursivine | Antimalarial |

| (+)-Lithospermic acid | Hepatoprotective |

| Pterocarpan | Antifungal |

| (+)-Conocarpan | Anti-HIV |

| Bisabosqual A | Anti-inflammatory |

This table illustrates the diverse biological activities associated with the dihydrobenzofuran scaffold, highlighting the potential of its derivatives in drug discovery research. nih.gov

Use as a Building Block in Complex Chemical Synthesis

In the realm of complex chemical synthesis, a "building block" is a molecule that can be incorporated into a larger, more intricate structure. semanticscholar.orgbeilstein-journals.org this compound is an exemplary building block due to its distinct reactive sites. The aldehyde functionality is a cornerstone of organic synthesis, participating in a multitude of reactions to form new carbon-carbon and carbon-heteroatom bonds.

The butanal side chain can undergo a variety of transformations, making it a versatile tool for synthetic chemists. The presence of the dihydrobenzofuran moiety provides a rigid and defined three-dimensional structure, which can be crucial for the biological activity or material properties of the final product. The aromatic ring of the dihydrobenzofuran can also be further functionalized, although it is generally less reactive than the aldehyde group.

Table 2: Potential Synthetic Transformations of the Butanal Side Chain

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH₄, H₂ | Primary alcohol |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic acid |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary or Tertiary Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldol (B89426) Condensation | Ketone/Aldehyde, base | β-Hydroxy carbonyl |

| Grignard Reaction | R-MgBr | Secondary alcohol |

This table outlines some of the fundamental organic reactions that the butanal group of this compound can undergo, demonstrating its utility in constructing more complex molecules.

Application as a Chemical Probe for Mechanistic Biological Studies

A chemical probe is a small molecule used to study and manipulate biological systems. While there is no specific literature detailing the use of this compound as a chemical probe, its structure suggests potential in this area. The dihydrobenzofuran core could serve as a recognition element for specific biological targets, such as enzymes or receptors, given the prevalence of this scaffold in bioactive compounds.

To function as a chemical probe, the molecule would likely require modification. The butanal side chain is an ideal site for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which would allow for the visualization and tracking of the molecule's interactions within a biological system. Alternatively, a photoaffinity label could be introduced to covalently link the probe to its biological target upon photoirradiation, enabling the identification of novel protein-ligand interactions.

Utility in Materials Science Research (if applicable, non-biological applications)

The application of furan-based compounds in materials science is a growing field of research. researchgate.netmdpi.com While specific applications of this compound in this area are not documented, its structure lends itself to potential uses. The dihydrobenzofuran moiety can be incorporated into polymer backbones to create materials with specific thermal or optical properties.

The aldehyde functionality can be utilized for the surface modification of materials. For example, it could be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer resin, through the formation of an imine or an acetal (B89532). This could be useful in the development of new chromatographic materials or functionalized surfaces with specific binding properties.

Contribution to the Development of New Synthetic Methodologies

The synthesis of functionalized heterocyclic compounds like 2,3-dihydrobenzofurans is an active area of research in organic chemistry. nih.govnih.gov The development of novel and efficient methods for the synthesis of molecules such as this compound contributes to the advancement of synthetic methodologies. Researchers are continually exploring new catalytic systems, including those based on transition metals like rhodium and palladium, to construct the dihydrobenzofuran core with high efficiency and selectivity. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure dihydrobenzofurans is a significant area of research, as the biological activity of chiral molecules often resides in a single enantiomer. Future research will likely focus on developing novel asymmetric synthetic routes to 4-(2,3-Dihydrobenzofuran-5-yl)butanal. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemistry of key bond-forming reactions. rsc.orgnih.govjst.go.jprsc.org Strategies like intramolecular hydroarylation catalyzed by iridium complexes or intramolecular conjugate addition of axially chiral enolates could be adapted to achieve high enantioselectivity. rsc.orgnih.govjst.go.jp The development of efficient and scalable asymmetric syntheses will be crucial for producing enantiomerically pure this compound for further biological evaluation.

Exploration of Advanced Catalytic Systems for Production

The development of efficient and sustainable methods for the production of this compound is a key future direction. This involves the exploration of advanced catalytic systems that can improve reaction efficiency, reduce waste, and utilize milder reaction conditions. Transition metal catalysis, particularly with palladium, rhodium, and copper, has been extensively used for the synthesis of dihydrobenzofuran skeletons. thieme-connect.comnih.govacs.org Future research may focus on developing novel catalysts with higher turnover numbers and selectivity. Photocatalysis, which utilizes light to drive chemical reactions, presents a green and sustainable alternative to traditional thermal methods for constructing the dihydrobenzofuran scaffold. nih.gov

Table 1: Potential Advanced Catalytic Systems for Synthesis

| Catalyst Type | Potential Advantages | Key Research Focus |

| Homogeneous Catalysis | High selectivity and activity, mild reaction conditions. | Development of novel ligands to enhance catalyst performance and enable new transformations. |

| Heterogeneous Catalysis | Easy separation and recyclability of the catalyst. | Design of robust and highly active solid-supported catalysts. |

| Biocatalysis | High enantioselectivity and sustainability. | Engineering enzymes for the specific synthesis of this compound. |

| Photocatalysis | Use of light as a green energy source, mild reaction conditions. | Development of novel photocatalysts and exploration of new photoinduced reactions. nih.gov |

Deeper Mechanistic Insights into Molecular Interactions (in vitro)

Understanding how this compound interacts with biological targets at the molecular level is fundamental to elucidating its mechanism of action and potential therapeutic applications. In vitro studies are essential for gaining these mechanistic insights. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the three-dimensional structure of the compound in complex with its target protein. proquest.com This structural information can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its activity. proquest.com Furthermore, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.

Integration with High-Throughput Screening for New Research Tool Discovery

High-throughput screening (HTS) is a powerful technology for rapidly screening large libraries of compounds to identify those with a desired biological activity. acs.orgnih.gov Integrating this compound and its analogues into HTS campaigns could lead to the discovery of novel research tools and potential drug leads. acs.orgnih.gov For instance, screening against a panel of enzymes or receptors could identify novel biological targets for this class of compounds. The development of robust and miniaturized assays is crucial for the successful implementation of HTS. nih.gov

Computational Design of Enhanced Analogues for Specific Research Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govresearchgate.net In silico methods can be used to design and predict the properties of novel analogues of this compound with enhanced activity, selectivity, or other desirable characteristics. nih.govresearchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify the key structural features that contribute to the biological activity of these compounds. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of analogues to their target proteins and to estimate their binding affinities. proquest.comaip.org This computational approach can significantly accelerate the design-synthesis-testing cycle and guide the development of optimized compounds for specific research applications. nih.govugm.ac.id

Q & A

Basic Research Question

- Exposure Mitigation : Immediate removal of contaminated clothing and thorough skin washing with soap/water upon contact. Use nitrile gloves and fume hoods during synthesis .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent aldehyde oxidation or polymerization .

How can reaction conditions be optimized to improve the scalability of this compound synthesis?

Advanced Research Question

- Solvent Screening : Test solvents like THF or dichloromethane for better solubility of intermediates, reducing side reactions .

- Catalytic Efficiency : Compare Pd(PPh) vs. Pd(OAc) with ligands (e.g., XPhos) to enhance coupling efficiency in benzofuran functionalization .

- Scale-Up Challenges : Monitor exothermic reactions using inline FTIR or Raman spectroscopy to maintain temperature control during large-scale batches .

How do structural analogs of this compound differ in reactivity and bioactivity?

Advanced Research Question

Comparative analysis of analogs reveals:

What advanced analytical methods are used to study the biological interactions of this compound?

Advanced Research Question

- Fluorescent Probes : Conjugation with fluorescein (FAM) tags to track binding to targets like Neuropilin-1 via fluorescence polarization assays .

- LC-MS/MS : Quantify metabolites in in vitro assays (e.g., liver microsomes) to study aldehyde oxidation pathways .

- X-ray Crystallography : Resolve crystal structures of derivatives to correlate stereochemistry with activity (e.g., chiral packing in achiral molecules) .

How should researchers address contradictions in reported synthesis yields or bioactivity data for this compound?

Advanced Research Question

- Methodological Audit : Compare reaction protocols (e.g., solvent purity, catalyst aging) and analytical methods (HPLC vs. GC for purity assessment) .

- Biological Replicates : Test bioactivity in multiple cell lines (e.g., neuronal vs. cancer models) to identify cell-type-specific effects .

- Data Normalization : Use internal standards (e.g., deuterated analogs) in MS to correct for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products